N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H17N5O3S and its molecular weight is 395.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Potential and Structural Analysis
Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors
One study delved into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on various 6,5-heterocycles to enhance metabolic stability. This research highlights the significance of heterocyclic analogues in improving the pharmacological profile of compounds with minimal metabolic deacetylation, pointing to the structural importance of compounds like N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide in drug design and development (Stec et al., 2011).
Insecticidal Assessment
Another facet of research explored the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This study underscores the potential of incorporating the benzo[d]thiazol-2-yl moiety into novel compounds for agricultural applications, demonstrating the versatility of such structures in creating effective insecticidal agents (Fadda et al., 2017).
Antitumor Activity
Research has also been conducted on the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives starting from 2-cyano-N-(thiazol-2-yl) acetamide and their antitumor activity. This highlights the compound's utility as a precursor in synthesizing various heterocyclic compounds with promising inhibitory effects on different cancer cell lines, illustrating its potential in oncological research (Albratty et al., 2017).
Antioxidant and Antitumor Evaluations
The synthesis, antioxidant, and antitumor evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles have shown that compounds in this category, including derivatives of this compound, exhibit promising activities. This suggests their potential in developing new therapeutic agents with antioxidant and antitumor properties (Hamama et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such asN’-(1,3-benzothiazol-2-yl)-arylamides , have been studied for their antibacterial properties
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have shown promising activity againstStaphylococcus aureus , suggesting that this compound may interact with bacterial cells in a way that inhibits their growth or survival.
Biochemical Pathways
Given the antibacterial activity of similar compounds , it’s possible that this compound may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
A computational study on similar compounds has shown a favourable pharmacokinetic profile .
Result of Action
Similar compounds have shown bactericidal activity againstStaphylococcus aureus , suggesting that this compound may also have the ability to kill bacteria.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c25-15(10-23-16(26)8-9-17(23)27)21-18-11-4-3-6-12(11)22-24(18)19-20-13-5-1-2-7-14(13)28-19/h1-2,5,7H,3-4,6,8-10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFNCQJIDGSVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)NC(=O)CN5C(=O)CCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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